3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride A high affinity, selective competitive antagonist at 5-HT4 receptors.
Brand Name: Vulcanchem
CAS No.: 149719-06-2
VCID: VC0004236
InChI: InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H
SMILES: COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl
Molecular Formula: C16H24Cl2N2O3
Molecular Weight: 363.3 g/mol

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

CAS No.: 149719-06-2

Inhibitors

VCID: VC0004236

Molecular Formula: C16H24Cl2N2O3

Molecular Weight: 363.3 g/mol

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride - 149719-06-2

CAS No. 149719-06-2
Product Name 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Molecular Formula C16H24Cl2N2O3
Molecular Weight 363.3 g/mol
IUPAC Name 3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Standard InChI InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H
Standard InChIKey QLZLBYYNMGQIAR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl
Description A high affinity, selective competitive antagonist at 5-HT4 receptors.
Synonyms 3-(piperidine-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
RS 23597-190
RS-23597-190
PubChem Compound 182592
Last Modified Nov 11 2021
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